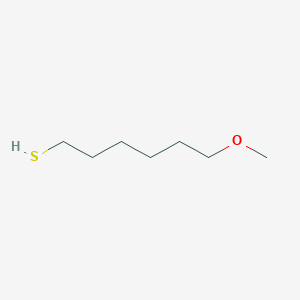

6-Methoxyhexane-1-thiol

Description

Properties

IUPAC Name |

6-methoxyhexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRUKCUOVQSDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 6-Methoxyhexane-1-thiol

The direct synthesis of this compound, an achiral monofunctional thiol, can be achieved through several established chemical transformations. These methods typically begin with readily available hexane (B92381) derivatives, introducing the methoxy (B1213986) and thiol functionalities in a strategic sequence.

Routes from Halogenated Precursors

A primary and widely-used method for preparing thiols involves the nucleophilic substitution of alkyl halides. libretexts.org For this compound, the logical precursor is a 6-halo-1-methoxyhexane, such as 1-bromo-6-methoxyhexane (B2477245). The synthesis proceeds via an SN2 mechanism, where a sulfur nucleophile displaces the halide. libretexts.orgsyntheticmap.com

Common sulfur nucleophiles for this transformation include sodium hydrosulfide (B80085) (NaSH) and thiourea (B124793). chemistrysteps.comjove.com

Using Sodium Hydrosulfide (NaSH): The reaction of 1-bromo-6-methoxyhexane with NaSH is a straightforward approach. syntheticmap.com A key consideration is the potential for the newly formed thiol product to act as a nucleophile itself, reacting with another molecule of the alkyl halide to form an undesired dialkyl sulfide (B99878) (thioether) byproduct. libretexts.orgchemistrysteps.com To mitigate this, a large excess of sodium hydrosulfide is typically used, favoring the formation of the desired thiol. syntheticmap.com

Using Thiourea: An alternative and often preferred route to avoid the formation of thioether byproducts involves using thiourea as the sulfur source. libretexts.org The alkyl halide first reacts with thiourea to form a stable intermediate, an alkylisothiouronium salt. jove.com This salt is then hydrolyzed, typically under basic aqueous conditions, to yield the final thiol product, this compound. libretexts.orgjove.com This two-step process is highly effective for producing clean thiols.

Thiolation Reactions Utilizing Sulfur Sources

Beyond the use of halogenated precursors, this compound can be synthesized from its corresponding alcohol, 6-Methoxyhexan-1-ol, through methods like the Mitsunobu reaction. mdpi.comnih.gov The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including thiols, with inversion of configuration if the alcohol is chiral. organic-chemistry.org

The reaction involves activating the alcohol with a combination of a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com This in-situ activation forms an oxyphosphonium salt, which is a good leaving group. A suitable sulfur nucleophile, such as thioacetic acid, can then displace it in an SN2 fashion. The resulting thioacetate (B1230152) is subsequently hydrolyzed to afford the target thiol. This method is advantageous for its mild reaction conditions. beilstein-journals.org

| Method | Precursor | Key Reagents | Mechanism | Key Feature |

| Hydrosulfide Alkylation | 1-Bromo-6-methoxyhexane | Sodium Hydrosulfide (NaSH) | SN2 | Requires excess NaSH to minimize thioether byproduct. syntheticmap.comchemistrysteps.com |

| Thiourea Synthesis | 1-Bromo-6-methoxyhexane | 1. Thiourea2. Base (e.g., NaOH) | SN2 followed by Hydrolysis | Forms a stable isothiouronium salt intermediate, avoiding thioether formation. libretexts.orgjove.com |

| Mitsunobu Reaction | 6-Methoxyhexan-1-ol | PPh₃, DIAD/DEAD, Thioacetic Acid, then Hydrolysis | SN2 on activated alcohol | Converts an alcohol directly to a thiol under mild conditions. organic-chemistry.orgbeilstein-journals.org |

Emerging Synthetic Approaches

While classical methods are robust, research into thiol synthesis continues to evolve, focusing on catalytic and more efficient processes. Organocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net For instance, novel organocascade reactions catalyzed by chiral phosphoric acids have been developed for the asymmetric synthesis of protected β-hydroxythiols from meso-epoxides. nih.govacs.org Although developed for chiral synthesis, the underlying principles of activating substrates under mild, metal-free conditions could potentially be adapted for the synthesis of achiral thiols like this compound from appropriate epoxide or alcohol precursors.

Furthermore, new reagent systems are continuously being reported for the conversion of alcohols and other functional groups to thiols, aiming to improve yields, reduce reaction times, and enhance substrate scope. psu.eduresearchgate.net

Asymmetric Synthesis and Enantiomeric Control (Drawing from Related Isomers)

The target compound, this compound, is achiral. However, the principles of asymmetric synthesis are critical for producing its chiral isomers, such as (R)- or (S)-1-methoxyhexane-3-thiol, which possess a stereocenter. ontosight.ai The synthesis of enantiopure thiols is of significant interest for academic and industrial applications. nih.gov Methodologies for achieving enantiomeric control can be broadly categorized into biocatalytic and chemo-catalytic approaches.

Biocatalytic Approaches to Chiral Thiol Formation

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. acs.org The advantages of using enzymes include their high stereo-, regio-, and chemo-selectivity, often operating under mild reaction conditions. mdpi.com

Ketoreductases (KREDs): A prominent biocatalytic strategy for producing chiral molecules involves the asymmetric reduction of a prochiral ketone. Ketoreductase enzymes are exploited in chemoenzymatic cascades to synthesize chiral β-hydroxysulfides with excellent enantiomeric excess (ee). nih.gov For a related chiral thiol, this would involve the KRED-catalyzed reduction of a corresponding ketosulfide to a chiral hydroxysulfide.

Ene-Reductases (EREDs): Recently, ene-reductases have been applied to the synthesis of chiral thioethers. acs.orgchemrxiv.org These enzymes can catalyze asymmetric reactions, and depending on the specific ERED chosen, either enantiomer of the product can be accessed. acs.org

Alcohol Dehydrogenases (ADHs): In other chemoenzymatic strategies, alcohol dehydrogenases are used for the highly enantioselective bioreduction of α-haloketones. rsc.org The resulting chiral halohydrin is a versatile intermediate that can then be converted into a variety of chiral molecules, including non-racemic β-acyloxy thioethers, without the direct use of odorous thiols. rsc.org

Chemo-Catalytic Enantioselective Methodologies

Chemo-catalytic methods employ small molecule chiral catalysts or reagents to induce enantioselectivity.

Organocatalysis: Significant progress has been made in the organocatalytic synthesis of chiral thiols. One approach involves the conjugate addition of sulfur pronucleophiles to electrophiles, catalyzed by chiral Brønsted bases. ehu.es For example, 5H-thiazol-4-ones have been used as pronucleophiles in reactions with nitroolefins, catalyzed by a bifunctional ureidopeptide, to generate tertiary thiols with high diastereo- and enantioselectivity. researchgate.netehu.es Another powerful method is the asymmetric desymmetrization of meso-epoxides. The ring-opening of these epoxides with a sulfur nucleophile, catalyzed by a confined chiral phosphoric acid, can furnish O-protected β-hydroxythiols with excellent enantioselectivity. nih.govacs.org

Modified Mitsunobu Reactions: While the standard Mitsunobu reaction is effective for converting chiral secondary alcohols to thiols with inversion of stereochemistry, it is sensitive to steric hindrance, particularly at tertiary centers. nih.govbeilstein-journals.org A modified procedure developed by Mukaiyama, which uses benzoquinone derivatives instead of azodicarboxylates, allows for the SN2 substitution of more hindered tertiary alcohols to form chiral tertiary thioethers with inversion of configuration. nih.govbeilstein-journals.org

| Approach | Methodology | Catalyst/Enzyme Type | Typical Substrate | Key Outcome |

| Biocatalytic | Chemoenzymatic Cascade | Ketoreductase (KRED) | α-Sulfenyl ketone | Enantioselective reduction to chiral β-hydroxysulfide. nih.gov |

| Biocatalytic | Chemoenzymatic Synthesis | Alcohol Dehydrogenase (ADH) | α-Haloketone | Enantioselective reduction to chiral halohydrin intermediate. rsc.org |

| Chemo-Catalytic | Asymmetric Organocascade | Chiral Phosphoric Acid | meso-Epoxide | Enantioselective ring-opening to form chiral protected thiols. nih.govacs.org |

| Chemo-Catalytic | Conjugate Addition | Chiral Brønsted Base | Nitroolefin & Sulfur Pronucleophile | Enantioselective formation of C-S bond. ehu.es |

Derivatization of the Thiol Functional Group

The thiol (-SH) group of this compound is a versatile functional handle that allows for a wide array of chemical transformations. These derivatization strategies are crucial for modifying the compound's properties and for its incorporation into larger molecular architectures. The reactivity of the thiol is characterized by the nucleophilicity of the sulfur atom and the propensity of the S-H bond to undergo radical or oxidative reactions.

Oxidation to Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in this compound can exist in various oxidation states. Controlled oxidation of the thiol group leads to the formation of a series of sulfur-oxygen compounds, including sulfenic acids, sulfinic acids (which are tautomers of sulfoxides), and ultimately sulfonic acids. The specific product obtained depends on the nature and stoichiometry of the oxidizing agent.

Mild oxidizing agents are typically used for the initial oxidation steps. The progression of oxidation generally follows the pathway from thiol to sulfenic acid (RSOH), then to sulfinic acid (RSO₂H), and finally to sulfonic acid (RSO₃H). The corresponding sulfoxide (B87167) and sulfone derivatives are important synthetic targets. For instance, the oxidation of a related compound, 6-(methylthio)hexyl isothiocyanate, to its sulfinyl (sulfoxide) analogue is a key step in the synthesis of bioactive compounds like sulforaphane. mdpi.com

Table 1: Oxidation Products of this compound

| Oxidizing Agent (Example) | Resulting Functional Group | Product Name |

| Mild (e.g., H₂O₂) | Sulfenic Acid (unstable) | 6-Methoxyhexane-1-sulfenic acid |

| Moderate (e.g., MCPBA) | Sulfinic Acid / Sulfoxide | 6-Methoxyhexane-1-sulfinic acid |

| Strong (e.g., KMnO₄, excess H₂O₂) | Sulfonic Acid | 6-Methoxyhexane-1-sulfonic acid |

The synthesis of 6-methoxyhexane-1-sulfonyl chloride, a precursor to sulfonic acid derivatives, can be achieved through methods like radical sulfochlorination of hexane followed by the introduction of the methoxy group. smolecule.com This highlights a synthetic route to the highest oxidation state of the sulfur atom in this particular scaffold.

Formation of Disulfides and Higher Polysulfides

One of the most characteristic reactions of thiols is their oxidation to form disulfides (RS-SR). This dimerization can be accomplished using a variety of mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. This reaction is reversible, and the disulfide bond can be cleaved back to the thiol by reducing agents.

In the case of this compound, this reaction would yield bis(6-methoxyhexyl) disulfide. The formation of disulfides is a critical process in various chemical and biological systems. For example, the reaction of certain fungicides with cellular thiols results in the formation of disulfides, which is a key aspect of their mechanism of action. acs.org While less common, higher polysulfides containing chains of three or more sulfur atoms can also be formed under specific conditions.

Thiol-Ene Reactions for Covalent Functionalization

The thiol-ene reaction is a highly efficient and versatile "click chemistry" reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org This reaction typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgdiva-portal.org This process is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org

The reaction of this compound with an alkene would proceed as follows:

Initiation : A radical initiator abstracts the hydrogen atom from the thiol (-SH) group of this compound, forming a thiyl radical (RS•).

Propagation : The thiyl radical adds to the alkene at the less substituted carbon, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, forming the final thioether product and regenerating the thiyl radical to continue the chain reaction. diva-portal.orgnih.gov

This methodology allows for the covalent attachment of the 6-methoxyhexane moiety to a wide variety of alkene-containing molecules and materials, from small organic molecules to polymers and surfaces. wikipedia.orgnih.gov

Synthesis of Thioethers and Thioesters

Beyond the thiol-ene reaction, thioethers can be synthesized from this compound through nucleophilic substitution reactions. By converting the thiol to its more nucleophilic thiolate salt (e.g., with a base like sodium hydroxide), it can react with alkyl halides in a Williamson ether-like synthesis to form asymmetrical thioethers.

Thioesters are another important class of derivatives, which play significant roles in chemistry and biology. researchgate.net They can be prepared by the acylation of this compound. Common methods include:

Reaction with Acyl Chlorides or Anhydrides : This is a direct and often high-yielding method where the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. rsc.org

Dehydrogenative Coupling with Alcohols : Modern catalytic methods allow for the direct coupling of thiols and alcohols to form thioesters, with the only byproduct being hydrogen gas. researchgate.net This approach offers excellent atom economy.

Mitsunobu Reaction : This reaction allows for the conversion of a carboxylic acid and a thiol into a thioester under mild conditions using reagents like triphenylphosphine and an azodicarboxylate. organic-chemistry.org

Catalytic hydrogenation can reverse this process, reducing thioesters back to the corresponding alcohols and thiols. nih.gov

Conversion to Isothiocyanate Analogues

The thiol group can serve as a precursor for the synthesis of isothiocyanates (-N=C=S), a class of compounds with significant biological activity. mdpi.com The direct isothiocyanate analogue of the parent compound is 1-isothiocyanato-6-methoxyhexane. Synthetic strategies have been developed for this specific molecule. One reported method involves a multi-step sequence starting from 1-chloro-6-methoxyhexane, which undergoes azidation followed by a reaction with triphenylphosphine and carbon disulfide to yield the target isothiocyanate. researchgate.net

A classical and potent method for converting primary amines to isothiocyanates involves the use of thiophosgene (B130339) (CSCl₂). moltuslab.comtandfonline.com While this reaction is typically applied to amines, thiophosgene can also react with thiols. tandfonline.comrsc.org The reaction of a primary thiol with thiophosgene is complex. In the presence of a Lewis acid catalyst, aliphatic thiols can add to thiophosgene, leading to products like dichloromethyl disulfides rather than the isothiocyanate. rsc.org

The conversion of this compound to its isothiocyanate analogue would more practically proceed through an intermediate amine. A plausible synthetic route would be:

Conversion of the thiol to a suitable leaving group.

Nucleophilic substitution with an azide (B81097) (N₃⁻), followed by reduction to the primary amine (6-methoxyhexan-1-amine).

Reaction of the resulting amine with thiophosgene to yield 1-isothiocyanato-6-methoxyhexane. Thiophosgene is a highly reactive electrophile that readily reacts with nucleophiles like amines to form an isothiocyanate via a thiocarbamoyl chloride intermediate. moltuslab.comtandfonline.com

Carbon Disulfide/Desulfurizing Agent Pathways

The synthesis of thiols from primary amines via a carbon disulfide-mediated pathway is a well-established method in organic chemistry. This approach typically involves a two-step, one-pot reaction. mdpi.com The initial step is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield an isothiocyanate (R-N=C=S). mdpi.com Subsequent hydrolysis of the isothiocyanate provides the primary thiol.

For the synthesis of this compound, the precursor 1-amino-6-methoxyhexane would be the starting material. The reaction sequence is initiated by the nucleophilic attack of the amine on the carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by a base (e.g., a tertiary amine like triethylamine) to form the more stable dithiocarbamate salt. This salt is then converted to the corresponding isothiocyanate, 1-isothiocyanato-6-methoxyhexane, through the action of a desulfurizing agent. mdpi.com While some modern methods can achieve this transformation without a dedicated desulfurizing agent, classical reagents are commonly employed to facilitate the elimination of a sulfur atom. mdpi.comnih.gov

Common desulfurizing agents used in these syntheses include heavy metal salts (e.g., lead, mercury, or zinc chloride) or phosphorus-based reagents like triphenylphosphine. nih.govcas.cn The choice of agent can influence reaction conditions and yields. The resulting 1-isothiocyanato-6-methoxyhexane can then be hydrolyzed under acidic or basic conditions to afford the target compound, this compound.

| Step | Reactants | Reagents | Intermediate/Product | General Principle |

|---|---|---|---|---|

| 1 | 1-amino-6-methoxyhexane | Carbon Disulfide (CS₂), Base (e.g., Triethylamine) | Dithiocarbamate salt | Formation of the dithiocarbamate intermediate from the primary amine. mdpi.com |

| 2 | Dithiocarbamate salt | Desulfurizing Agent (e.g., PbCl₂, ZnCl₂, Ph₃P) | 1-isothiocyanato-6-methoxyhexane | Conversion of the intermediate to an isothiocyanate. mdpi.comcas.cn |

| 3 | 1-isothiocyanato-6-methoxyhexane | H₂O, Acid or Base | This compound | Hydrolysis of the isothiocyanate to the final thiol product. |

Modifications and Functionalizations of the Methoxyhexane Backbone

The this compound molecule possesses two primary reactive sites for functionalization: the terminal thiol group and the methoxy group at the opposite end of the alkyl chain. These sites allow for a range of chemical modifications.

Ether Cleavage and Subsequent Transformations

The methoxy group on the hexane backbone represents a site for potential modification via ether cleavage. The C-O bond in ethers can be cleaved under strongly acidic conditions, typically using hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.org For an alkyl methyl ether like this compound, this reaction proceeds via a nucleophilic substitution mechanism. libretexts.org

The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (methanol). A halide ion (I⁻ or Br⁻) then acts as a nucleophile. Given that the methoxy group is attached to a primary carbon, the reaction will proceed via an Sₙ2 mechanism. libretexts.org The nucleophile will attack the less sterically hindered methyl group, leading to the formation of a methyl halide (e.g., methyl iodide) and 6-mercaptohexan-1-ol. It is important to note that the thiol group may require protection prior to this reaction to prevent unwanted side reactions under the harsh acidic conditions.

If an excess of the hydrogen halide is used, the newly formed primary alcohol (6-mercaptohexan-1-ol) can undergo a further substitution reaction to yield 1,6-dihalohexane, although the thiol group complicates this prediction without experimental data. libretexts.org Alternative, milder reagents for ether cleavage have been developed, though their applicability would need to be evaluated for this specific substrate. organic-chemistry.org

| Reagent | Mechanism | Primary Products | Notes |

|---|---|---|---|

| HBr or HI (conc.) | Sₙ2 | 6-mercaptohexan-1-ol + Methyl Halide | Cleavage occurs at the less hindered methyl-oxygen bond. libretexts.org |

| BBr₃ | Lewis acid-assisted cleavage | 6-mercaptohexan-1-ol + Methyl Bromide | Often used for cleaving methyl ethers under milder conditions than HBr. |

Regioselective Alkylation and Acylation Reactions

The thiol group (-SH) is highly nucleophilic and serves as the primary site for regioselective alkylation and acylation. These reactions are fundamental for creating derivatives with modified properties.

Alkylation: In the presence of a base, the thiol is deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. This thiolate can readily react with alkyl halides (e.g., alkyl bromides or iodides) in an Sₙ2 reaction to form thioethers (sulfides). The regioselectivity is high for the sulfur atom due to its superior nucleophilicity compared to the ether oxygen. For example, reacting this compound with ethyl iodide in the presence of a base like sodium ethoxide would yield 1-(ethylthio)-6-methoxyhexane.

Acylation: Similarly, acylation occurs selectively at the sulfur atom. Thiolates react readily with acyl chlorides or acid anhydrides to form thioesters. A patent for flavor and fragrance compounds describes the reaction of a 1-methoxyhexan-3-yl thiol with methyl chloroformate to produce O-Methyl S-1-methoxyhexan-3-yl carbonothioate, illustrating the S-acylation of a similar backbone. google.com Following this principle, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) would produce S-(6-methoxyhexyl) ethanethioate. Enzyme-catalyzed transformations, such as lipase-catalyzed hydrolysis of thioesters, also highlight the reactivity at this position. d-nb.info

| Reaction Type | Electrophile | Base/Catalyst | Product Class | Example Product |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃) | Thioether | 6-Methoxy-1-(methylthio)hexane |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | Thioester | S-(6-methoxyhexyl) ethanethioate |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) | Thioester | S-(6-methoxyhexyl) ethanethioate |

Introduction of Additional Functionalities

Introducing new functional groups onto the methoxyhexane backbone, away from the existing ether and thiol, requires targeting the C-H bonds of the hexane chain. Such functionalizations are generally challenging on a saturated alkane chain due to the low reactivity of C-H bonds.

However, functionalities could be introduced by selecting a suitable precursor during synthesis. For instance, starting with an unsaturated precursor like 6-methoxyhex-1-ene would allow for a wide range of functional groups to be added across the double bond using electrophilic addition reactions. pearson.com For example, epoxidation followed by ring-opening could introduce hydroxyl and other groups.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise atomic connectivity within a molecule. For 6-methoxyhexane-1-thiol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural assignment.

¹H, ¹³C, and 2D NMR for Complete Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals in this compound.

Based on the structure, the following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei. These predictions are based on established chemical shift ranges for similar functional groups. chemistrysteps.commdpi.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-CH₂SH) | ~2.5 (quartet) | ~24 |

| 2 (-CH₂) | ~1.6 | ~38 |

| 3 (-CH₂) | ~1.4 | ~26 |

| 4 (-CH₂) | ~1.5 | ~29 |

| 5 (-CH₂) | ~3.4 (triplet) | ~72 |

| 6 (-OCH₃) | ~3.3 (singlet) | ~59 |

| -SH | ~1.3 (triplet) | - |

To explore the predicted NMR data interactively, please refer to the table above.

Dynamic NMR Studies of Conformational Dynamics

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

In a GC-MS analysis, this compound would first be separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. While a specific mass spectrum for this compound is not available, related compounds like 1-methoxyhexane-3-thiol (B1622193) have been analyzed using this technique. nih.gov The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the thiol group (-SH), and various alkyl fragments. This technique is also instrumental in assessing the purity of a sample. ajol.infocore.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. scispace.com For this compound (C₇H₁₆OS), the calculated exact mass is approximately 148.0922 g/mol . HRMS can differentiate this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups. libretexts.orgmasterorganicchemistry.com

The key functional groups in this compound, the thiol (-SH) and the ether (C-O-C) linkages, would give rise to characteristic absorption bands in the IR and Raman spectra.

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| S-H | Stretching | 2550-2600 (weak) | 2550-2600 (strong) |

| C-S | Stretching | 600-700 | 600-700 |

| C-O | Stretching (Ether) | 1070-1150 (strong) | 1070-1150 |

| C-H | Stretching (Alkyl) | 2850-2960 | 2850-2960 |

| C-H | Bending (Alkyl) | 1370-1470 | 1370-1470 |

To explore the predicted vibrational spectroscopy data interactively, please refer to the table above.

The S-H stretching vibration typically appears as a weak band in the IR spectrum but a strong band in the Raman spectrum, making Raman spectroscopy particularly useful for confirming the presence of the thiol group. rsc.orgmdpi.com Conversely, the C-O stretching of the ether group gives a strong absorption in the IR spectrum. libretexts.org The combination of IR and Raman data would therefore provide a comprehensive confirmation of the functional groups present in this compound.

X-ray Crystallography of Derivatives for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a liquid compound like this compound, this method requires the preparation of a suitable crystalline derivative. The thiol group (-SH) provides a reactive handle for the synthesis of such derivatives, for instance, through reaction with metal salts to form metal-thiolate complexes or through conversion to other functional groups that readily form crystals.

The process would involve synthesizing a derivative of this compound, growing a single crystal of this derivative, and then bombarding the crystal with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then analyzed to generate a model of the crystal structure. This model provides highly accurate data on bond lengths, bond angles, and torsional angles, offering unambiguous proof of the molecule's connectivity and conformation in the solid state.

However, a thorough search of crystallographic databases and the scientific literature did not yield any reports on the synthesis and X-ray crystallographic analysis of any derivative of this compound. Consequently, no experimental data tables for crystal system, space group, unit-cell dimensions, or key bond lengths and angles can be provided.

Illustrative Data Table for a Hypothetical Thiol Derivative

For educational purposes, a data table for a hypothetical crystalline derivative of a simple alkanethiol is presented below to illustrate the type of information obtained from an X-ray crystallography study. It is crucial to note that this data is not for this compound and is purely illustrative.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 10.123 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1038.2 |

| Z | 4 |

| C-S Bond Length (Å) | 1.815 |

| C-S-Metal Bond Angle (°) | 108.5 |

Mechanistic Organic Chemistry and Reactivity Studies

Kinetic and Thermodynamic Investigations of Thiol Reactions

The reactivity of thiols is largely defined by the nucleophilicity of the sulfur atom and the acidity of the S-H bond (pKa typically around 10-11) masterorganicchemistry.comlibretexts.org. Kinetic and thermodynamic studies of thiol reactions, such as thiol-disulfide exchange, Michael additions, and reactions with electrophiles, are fundamental to understanding their biological and chemical roles.

The kinetics of thiol reactions often follow a second-order rate law, being first order in both the thiolate anion and the electrophile nih.gov. The deprotonated thiolate (RS⁻) is a significantly more potent nucleophile than the neutral thiol (RSH) masterorganicchemistry.comlibretexts.org. Therefore, the reaction rate is highly dependent on the pH of the medium, which governs the concentration of the thiolate species nih.govmdpi.com.

Thermodynamically, the formation of many sulfur-carbon and sulfur-metal bonds is favorable. For instance, the addition of thiols to activated alkenes (thiol-ene reaction) is an exothermic process, driven by the conversion of a C=C π-bond and an S-H σ-bond into stronger C-C and C-S σ-bonds wikipedia.org182.160.97. Computational studies on model systems, such as the reaction of methanethiol (B179389) with various electrophiles, show that reactions with epoxides and maleimides are highly favorable, with Gibbs free energy changes (ΔG) of -77.84 kJ/mol and -55.92 kJ/mol, respectively, in an aqueous phase mdpi.com.

Table 1: Comparative Thermodynamic Data for Model Thiol Reactions This table presents calculated Gibbs Free Energy (ΔG) values for the reaction of methanethiol (a model for a simple thiol) with various electrophiles, providing insight into the thermodynamic driving forces of typical thiol reactions.

| Reactant 1 | Reactant 2 | Product Type | ΔG (kJ/mol, aq) |

| Methanethiol | 2-Methyloxirane | Thioether | -77.84 mdpi.com |

| Methanethiol | N-Methylmaleimide | Thioether | -55.92 mdpi.com |

Data derived from computational studies on model compounds to illustrate general thermodynamic favorability.

Stereochemical Course of Reactions Involving the Chiral Center (if applicable)

For a reaction to have a stereochemical course, the molecule must possess a chiral center. The structure of 6-methoxyhexane-1-thiol is CH₃-O-(CH₂-CH₂-CH₂-CH₂-CH₂)-SH. In this molecule, no carbon atom is bonded to four different substituent groups. Therefore, this compound is an achiral molecule and does not have a chiral center. As a result, discussions of stereochemical outcomes such as retention, inversion, or racemization at a specific center are not applicable to this compound.

However, it is important to note that reactions involving thiols can generate new chiral centers. For example, the addition of this compound to a prochiral alkene can result in the formation of a chiral thioether. The stereoselectivity of such reactions would depend on the reaction mechanism and the presence of any chiral catalysts or reagents wikipedia.org.

Influence of the Methoxy (B1213986) Group on Reaction Selectivity and Rate

The methoxy group in this compound is located at the ω-position, remote from the reactive thiol group. Its influence on the reactivity of the thiol is primarily transmitted through space or via the substrate in surface-bound reactions, rather than through direct electronic effects along the carbon chain (inductive or resonance effects).

In solution-phase reactions, the methoxy group's impact on the thiol's intrinsic reactivity is expected to be minimal due to the separation by five methylene (B1212753) units. However, the ether oxygen can act as a hydrogen bond acceptor, which could influence the solvation shell around the molecule or lead to intramolecular interactions in certain conformations. This might subtly affect reaction rates compared to a simple alkanethiol like 1-hexanethiol.

A more significant influence is observed in reactions occurring at interfaces, such as the formation of self-assembled monolayers (SAMs) on gold surfaces. Studies on ω-methoxyalkanethiols have shown that the terminal methoxy group affects the structure, order, and wettability of the monolayer uh.edu. The polar ether moiety increases the surface's wettability compared to methyl-terminated SAMs uh.edu. This altered surface environment can influence the accessibility and reactivity of the thiol headgroups, especially in surface-catalyzed reactions or when used as functionalized surfaces. The methoxy group can also participate in hydrogen bonding networks, which can stabilize the assembly and affect its properties mdpi.com.

In a study comparing thiol and alcohol nucleophiles, it was found that alcohols can form stronger hydrogen bonds with anions like bromide compared to thiols rsc.org. While this study did not involve an intramolecular ether, it highlights the potential for oxygen atoms within a molecule to influence reactivity through non-covalent interactions, which could affect reaction rates and selectivity.

Catalysis by this compound and its Derivatives

The dual functionality of this compound allows its derivatives to be employed in catalysis, either as organocatalysts or as ligands for metal catalysts.

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and can participate in various forms of organocatalysis nih.govnih.gov. They are particularly effective in conjugate addition reactions and ring-opening reactions. For instance, thiols can catalyze the polymerization of lactones or act as chain-transfer agents in radical polymerizations nih.govnih.gov. While direct organocatalytic applications of this compound itself are not documented, its structural motifs are relevant. The thiol group provides the catalytic nucleophilic site, while the methoxy group could be used to modulate solubility or to create a specific microenvironment around the catalytic center through non-covalent interactions. Research into electrochemically driven organocatalytic transformations has targeted alcohols and thiols for C-O and C-S bond functionalization, highlighting the potential of these structures in novel catalytic cycles europa.eu.

The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions like gold (Au), palladium (Pd), platinum (Pt), and rhodium (Rh) d-nb.infomdpi.com. The thiol can bind to a metal surface or coordinate to a metal center in a homogeneous catalyst. A derivative of this compound, namely 6-((6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-yl) meth-oxy) hexane-1-thiol (TPAHT), has been specifically designed and synthesized for use as a metal-chelating ligand in hybrid bilayer membranes for electrocatalysis chemrxiv.orghku.hk.

In this TPAHT system, the thiol group serves as the anchor, forming a self-assembled monolayer on a gold electrode. The hexyl chain acts as a spacer, and the methoxy group is part of the linker to a complexing agent (tris(2-pyridylmethyl)amine or TPA). This TPA unit chelates transition metals like copper (Cu) and iron (Fe) to create active sites for reactions such as the oxygen reduction reaction (ORR) chemrxiv.org. The design demonstrates how the different components of a functionalized thiol contribute to its role as a sophisticated ligand platform.

Table 2: Components of the TPAHT Ligand and Their Functions This table breaks down the functional components of a catalyst ligand derived from this compound, illustrating its role in metal-catalyzed reactions.

| Component | Originating Moiety | Function in Catalytic System | Reference |

| Thiol (-SH) | This compound | Anchors the ligand to a gold surface via S-Au bond formation. | chemrxiv.org |

| Hexyl Chain (-(CH₂)₆-) | This compound | Acts as a structural spacer within the self-assembled monolayer. | chemrxiv.org |

| Methoxy Group (-OCH₃-) | This compound | Part of the covalent linker connecting the spacer to the chelating unit. | chemrxiv.org |

| TPA Unit | Tris(2-pyridylmethyl)amine (B178826) | Chelates transition metal ions (e.g., Cu, Fe) to form the catalytic active site. | chemrxiv.org |

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving thiols udayton.edu. DFT studies can model transition states, calculate activation energies, and explain observed reactivity and selectivity.

In the context of catalysis, DFT calculations have been used to explain the chemoselectivity of organocatalysts in reactions where both thiol and hydroxyl groups are present. For example, in the ring-opening polymerization of ε-caprolactone initiated by 6-mercapto-1-hexanol, DFT calculations showed that the selectivity of a diphenyl phosphate (B84403) catalyst for the hydroxyl group over the thiol group was due to a lower energy pathway for the hydroxyl reaction nih.gov. Similar computational approaches could be applied to predict the reactivity of this compound in competitive reaction environments and to design more selective catalysts.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

For this compound, DFT can be used to determine key electronic properties that govern its chemical behavior. The primary site of reactivity is the thiol (-SH) group. Its deprotonated form, the thiolate anion (-S⁻), is a potent nucleophile. The reactivity is largely dictated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater willingness to donate electrons, characteristic of a good nucleophile, while a low LUMO energy suggests a propensity to accept electrons, characteristic of a good electrophile.

The accuracy of DFT calculations is highly dependent on the chosen functional. Studies on thiol reactions, such as the Michael addition, have shown that many standard DFT functionals can incorrectly predict reaction intermediates. acs.org Range-separated functionals, like ωB97X-D, have been found to provide results in better agreement with high-level ab initio calculations, correctly predicting the formation of stable carbanion intermediates in the reaction of thiolates with electrophilic olefins. acs.org Furthermore, for predicting properties like the acidity constant (pKa) of the thiol group, which is crucial for its reactivity, computational models must often include explicit solvent molecules to achieve high accuracy. nih.gov The inclusion of several explicit water molecules in DFT calculations can significantly improve the prediction of thiol pKa values. nih.gov

Below is a table of hypothetical, yet representative, electronic properties for this compound that would be obtained from a typical DFT calculation.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; higher values correlate with stronger nucleophilicity. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; relevant for reactions with electrophiles. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and electronic excitation energy of the molecule. |

| Partial Atomic Charge on Sulfur (in Thiol) | -0.08 e | Shows the electron density on the sulfur atom before deprotonation. |

| Partial Atomic Charge on Sulfur (in Thiolate) | -0.75 e | Highlights the high negative charge concentration, explaining the strong nucleophilicity of the anion. |

Molecular Dynamics (MD) Simulations of Reaction Pathways

While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic evolution of a chemical system over time. This is particularly useful for mapping out complex reaction pathways, identifying transition states, and understanding the role of the solvent in a chemical reaction.

For reactions involving thiols, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are often employed. nih.govconicet.gov.ar In this approach, the reacting species (e.g., the thiol and its reaction partner) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient classical mechanics. This method provides a realistic model of a reaction in solution. nih.govacs.org

A well-studied reaction pathway for thiols is their oxidation by hydroperoxides, such as hydrogen peroxide (H₂O₂). nih.govresearchgate.net QM/MM simulations of the oxidation of a model thiolate (methanethiolate) by H₂O₂ have revealed a mechanism that is more complex than the traditionally assumed Sₙ2 pathway. nih.govacs.orgresearchgate.net These simulations show that:

The solvent plays a crucial role in orienting the reactants for optimal interaction. nih.govresearchgate.net

The reaction involves a significant redistribution of charge in the initial stages. conicet.gov.ar

A proton transfer occurs between the oxygen atoms of the hydrogen peroxide after the transition state has been reached, leading directly to the formation of a sulfenic acid and a water molecule. conicet.gov.arnih.govresearchgate.net

These detailed mechanistic insights, derived from MD simulations, are critical for understanding the nuances of thiol reactivity. conicet.gov.ar Besides oxidation, MD simulations can be applied to study other important reactions of thiols, such as thiol-disulfide exchange, which is a key process in biochemistry. nih.govresearchgate.net

The table below summarizes potential reaction pathways for this compound that could be investigated using MD simulations, based on established research on analogous compounds.

| Reaction Pathway | Typical Reactant | Key Insights from MD Simulations |

|---|---|---|

| Two-Electron Oxidation | Hydrogen Peroxide (H₂O₂) | Elucidation of a non-Sₙ2 mechanism, role of solvent in reactant positioning, and characterization of transition state and charge transfer. conicet.gov.arnih.govresearchgate.net |

| Michael Addition | Electron-deficient Alkenes | Determination of reaction energy profiles, stability of carbanion intermediates, and influence of substituents. acs.org |

| Thiol-Disulfide Exchange | Disulfides (R-S-S-R) | Modeling the nucleophilic attack of the thiolate on the disulfide bond and the subsequent formation of a new disulfide and thiolate. nih.gov |

| One-Electron Oxidation | Oxidizing Radicals | Investigation of the formation and fate of the corresponding thiyl radical (RS•). nih.govconicet.gov.ar |

Applications in Advanced Materials Science and Engineering

Integration into Polymer Systems

The integration of 6-Methoxyhexane-1-thiol into polymer systems offers a pathway to tailor the bulk and surface properties of materials. This can be achieved through its role in polymerization, as a surface modifying agent, or by its incorporation into electronically active polymers.

Role as Monomers or Cross-linking Agents in Polymer Synthesis

The use of monofunctional thiols like this compound as primary monomers for forming polymer backbones is not a conventional polymerization strategy. However, the thiol functional group is highly reactive in certain polymerization schemes, such as thiol-ene reactions. In these processes, a thiol adds across a double bond (ene) via a radical-mediated mechanism. While multifunctional thiols are commonly used as cross-linking agents to create polymer networks researchgate.netrsc.orgdiva-portal.org, the direct use of this compound in this capacity is not extensively documented in scientific literature. Its single thiol group would theoretically act as a chain-capping or modifying agent rather than a cross-linker, which requires at least two reactive sites.

Surface Modification of Polymeric Materials

The surface modification of polymeric materials is critical for tailoring properties like wettability, biocompatibility, and adhesion without altering the bulk characteristics of the polymer bohrium.comscispace.com. Thiol-based chemistry can be employed to functionalize polymer surfaces. For instance, polymers containing reactive groups can be chemically altered by attaching thiol compounds. Another approach involves the covalent binding of thiols to the backbone of inherently conducting polymers scispace.com. While these general strategies exist, specific research detailing the use of this compound for the direct surface modification of common polymeric materials is not widely available. However, it can be used to functionalize nanoparticles that are then blended into a polymer matrix, creating a nanocomposite with modified surface properties.

Incorporation into Conjugated Polymers (e.g., Polythiophenes) for Electronic Applications

Conjugated polymers, such as polythiophenes, are foundational materials for organic electronics acs.orgacs.orgresearchgate.net. Their electronic properties are highly dependent on their molecular structure, including the side chains attached to the polymer backbone. Functionalizing these side chains is a key strategy for controlling the polymer's solubility, self-assembly, and electronic performance rsc.orgcmu.educmu.edu.

Research has demonstrated the synthesis of polythiophene derivatives incorporating methoxy-terminated side chains. Specifically, the monomer 4,7-bis[3-(6-methoxyhexyl)thiophen-2-yl]benzo[c] rsc.orgacs.orguh.eduthiadiazole has been synthesized and subsequently polymerized. This work highlights a direct pathway for integrating the 6-methoxyhexyl moiety into a conjugated polymer backbone, aiming to fine-tune the material's properties for applications like organic solar cells unibo.it. The methoxy (B1213986) group can influence the polymer's organization in the solid state, which is crucial for charge transport in electronic devices.

Functionalization of Nanomaterials and Surfaces

The thiol group of this compound has a strong affinity for noble metal surfaces, making it an ideal molecule for the functionalization of nanomaterials and the engineering of surfaces with precisely controlled properties.

Self-Assembled Monolayers (SAMs) on Metal Substrates (e.g., Gold, Silver)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously when a substrate is exposed to a solution of active molecules, such as alkanethiols on a gold or silver surface uh.edursc.orgacs.org. The thiol (-SH) group forms a strong, covalent-like bond with the metal, leading to the formation of a dense, well-organized monolayer where the alkyl chains are tilted at a specific angle rsc.orgnih.gov.

Methoxy-terminated alkanethiols, a class to which this compound belongs, are of particular interest for creating well-defined, protein-resistant, and chemically inert surfaces acs.orguh.edunih.govnih.gov. The terminal methoxy group (–OCH₃) imparts distinct properties compared to simple methyl-terminated SAMs. Studies on a series of ω-methoxyalkanethiols reveal that the methoxy group makes the surface more wettable due to the polarity of the ether linkage acs.orguh.edu.

The thickness and wetting properties of such SAMs are critical parameters that depend on the length of the alkyl chain.

Table 1: Ellipsometric Thickness of Methoxy-Terminated Alkanethiol SAMs on Gold This table, based on data from analogous compounds, illustrates the relationship between the number of carbon atoms in the alkyl chain and the resulting monolayer thickness.

| Compound (Analogous) | Number of Carbons (n) | Film Thickness (Å) |

| CH₃O(CH₂)₉SH | 9 | 12.0 |

| CH₃O(CH₂)₁₀SH | 10 | 13.1 |

| CH₃O(CH₂)₁₁SH | 11 | 14.2 |

| CH₃O(CH₂)₁₂SH | 12 | 15.2 |

| CH₃O(CH₂)₁₃SH | 13 | 16.3 |

| CH₃O(CH₂)₁₄SH | 14 | 17.3 |

| Data derived from studies on ω-methoxyalkanethiols acs.orguh.edu. |

Surface Engineering for Controlled Interfacial Properties

The ability to control the properties of interfaces is a cornerstone of modern materials engineering. SAMs provide a molecular-level platform for this control. By using molecules like this compound, surfaces can be engineered to exhibit specific wettability, adhesion, and biocompatibility nih.govnih.gov.

The wettability of a surface, quantified by the contact angle of a liquid, can be precisely tuned. Methoxy-terminated SAMs, for example, are more polar and thus more wettable by polar liquids like water compared to their methyl-terminated counterparts acs.orguh.edu. This property is crucial for applications requiring controlled interaction with aqueous environments.

Table 2: Water Contact Angle on Methoxy-Terminated vs. Methyl-Terminated SAMs on Gold This table compares the advancing contact angle of water on surfaces modified with methoxy-terminated thiols and their non-polar methyl-terminated analogues.

| Methoxy-Terminated Thiol (Analogous) | Water Contact Angle (Advancing, θₐ) | Corresponding Methyl-Terminated Thiol | Water Contact Angle (Advancing, θₐ) |

| CH₃O(CH₂)₉SH | 67° | CH₃(CH₂)₁₀SH | 111° |

| CH₃O(CH₂)₁₀SH | 68° | CH₃(CH₂)₁₁SH | 112° |

| CH₃O(CH₂)₁₁SH | 70° | CH₃(CH₂)₁₂SH | 112° |

| CH₃O(CH₂)₁₂SH | 71° | CH₃(CH₂)₁₃SH | 113° |

| CH₃O(CH₂)₁₃SH | 72° | CH₃(CH₂)₁₄SH | 113° |

| CH₃O(CH₂)₁₄SH | 73° | CH₃(CH₂)₁₅SH | 114° |

| Data derived from studies on ω-methoxyalkanethiols acs.orguh.edu. |

By creating mixed monolayers—for example, by co-adsorbing this compound with another thiol that has a different terminal group (e.g., -COOH or -OH)—it is possible to create surfaces with finely tuned intermediate properties. This strategy is widely used to control the non-specific adsorption of proteins on biosensor surfaces and to create chemical gradients nih.govrsc.org. The methoxy-terminated component acts as a robust and well-defined background matrix, resisting non-specific interactions, while the other component provides specific functionality.

Development of Hybrid Organic-Inorganic Materials

The unique bifunctional nature of this compound, characterized by a terminal thiol (-SH) group and a methoxy (-OCH3) group at the opposite end of a hexane (B92381) chain, makes it a valuable molecular component in the construction of hybrid organic-inorganic materials. These materials integrate the distinct properties of organic molecules (e.g., flexibility, functionality) with those of inorganic solids (e.g., stability, conductivity), leading to novel functionalities. The thiol group provides a robust anchoring point to various inorganic surfaces, particularly noble metals like gold, while the methoxy-terminated alkyl chain constitutes the organic component, capable of further modification or of providing specific physical properties to the assembly.

A significant application of this molecular architecture is in the formation of self-assembled monolayers (SAMs) on inorganic substrates, which can serve as the foundation for more complex hybrid structures. Research has demonstrated the use of a derivative, 6-((6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-yl) meth-oxy) hexane-1-thiol (TPAHT), to create sophisticated hybrid bilayer membranes (HBMs). chemrxiv.org In this system, the fundamental structure of this compound is evident. The thiol group facilitates the chemisorption of the TPAHT molecule onto a gold electrode surface, forming an organized SAM. chemrxiv.org This monolayer acts as the inorganic-facing component of the hybrid material.

The organic part of the TPAHT molecule, which extends from the methoxyhexane backbone, is a tris(2-pyridylmethyl)amine (B178826) (TPA) ligand designed to chelate metal ions. chemrxiv.org This organic layer, when combined with an overlying lipid bilayer, completes the hybrid organic-inorganic structure. The 6-methoxyhexane chain functions as a covalent linker, effectively bridging the inorganic gold substrate and the functional organic/biomimetic layer.

These hybrid materials have been engineered for advanced applications, such as electrocatalysis. In one study, a biomimetic active center containing copper and iron was incorporated into the TPAHT-based hybrid membrane to catalyze the oxygen reduction reaction (ORR), a key process in fuel cells and biological respiration. chemrxiv.org The performance of this bimetallic hybrid system was compared to its monometallic counterparts, revealing a significant synergistic effect between the two metals. chemrxiv.org The hybrid material demonstrated not only higher catalytic activity but also superior selectivity, preferentially converting oxygen to water. chemrxiv.org

The research findings highlight the enhanced efficiency of the hybrid material built upon the this compound framework. The combination of the TPAHT ligand and a butane-1-thiol diluent in a 1:10 ratio was crucial for creating a well-packed yet functional mixed SAM, where the metal-TPA complex could effectively act as a catalytic center. chemrxiv.org This approach overcomes limitations of previous systems, showcasing the versatility of using functionalized thiol linkers in designing high-performance hybrid materials. chemrxiv.org

Research Findings on Electrocatalytic Performance of a TPAHT-Based Hybrid Material

The following table summarizes the comparative performance of different metal-based hybrid bilayer membranes in catalyzing the oxygen reduction reaction.

| Metal Center in HBM | Catalytic Activity (nk, 10⁵ M⁻¹s⁻¹) | Faradaic Efficiency for H₂O (%) |

| CuFe-TPAHT | 2.5 | ~94 |

| Cu-TPAHT | 1.8 | ~52 |

| Fe-TPAHT | Not Specified | ~64 |

This table is based on data presented in a study on hybrid bilayer membranes for electrocatalysis. chemrxiv.org The catalytic activity is represented by the product of the number of electrons transferred (n) and the catalytic rate constant (k). The Faradaic efficiency indicates the percentage of electrons that are used in the 4-electron reduction of oxygen to water.

Supramolecular Chemistry and Molecular Recognition Phenomena

Non-Covalent Interactions of the Thiol and Methoxy (B1213986) Moieties

The thiol and methoxy groups of 6-methoxyhexane-1-thiol can participate in a variety of non-covalent interactions that are the foundation of molecular self-assembly and recognition.

The thiol group is a versatile participant in non-covalent bonding. While the sulfur atom is a weak hydrogen bond acceptor, the S-H bond can act as a hydrogen bond donor. More significantly, sulfur atoms can engage in sulfur-aromatic and sulfur-π interactions. The high polarizability of the sulfur atom also allows for significant van der Waals forces. A key interaction for thiols is their propensity to form strong coordinate bonds with heavy metals and dative bonds with gold surfaces, a cornerstone of self-assembled monolayer (SAM) formation.

The methoxy group , on the other hand, is a classic hydrogen bond acceptor due to the lone pairs on the oxygen atom. It can also participate in halogen bonding and other dipole-dipole interactions. The methyl group itself can be involved in hydrophobic interactions.

The interplay of these functionalities in this compound allows for a complex web of potential interactions that can dictate its aggregation state and its recognition of other molecules.

| Functional Group | Potential Non-Covalent Interactions |

| Thiol (-SH) | Hydrogen bond donation, Sulfur-aromatic interactions, Sulfur-π interactions, van der Waals forces, Metal coordination |

| Methoxy (-OCH₃) | Hydrogen bond acceptance, Halogen bonding, Dipole-dipole interactions, Hydrophobic interactions (from the methyl group) |

Formation of Host-Guest Complexes and Inclusion Compounds

While specific host-guest complexes involving this compound have not been reported, its structure suggests it could act as a guest molecule for various macrocyclic hosts. Popular classes of hosts include cyclodextrins, calixarenes, and cucurbiturils. The formation of such complexes is driven by a combination of non-covalent interactions.

For instance, the hydrophobic hexyl chain of this compound could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) in an aqueous solution. The methoxy or thiol group could then protrude from the rim of the cyclodextrin, potentially interacting with the solvent or other molecules. The binding affinity would be governed by the size and shape complementarity between the host and the guest, as well as the enthalpic and entropic contributions to the binding free energy.

The formation of inclusion compounds is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and fluorescence spectroscopy. These methods can provide detailed information about the stoichiometry, binding constants, and thermodynamic parameters of complexation.

| Host Class | Potential Driving Interactions with this compound |

| Cyclodextrins | Hydrophobic interactions (encapsulation of the hexyl chain), potential hydrogen bonding with the rim hydroxyls |

| Calixarenes | Cation-π interactions (if the thiol is deprotonated), π-π stacking (with aromatic calixarenes), hydrophobic interactions |

| Pillararenes | Host-guest complexation driven by the non-classical hydrophobic effect. |

Design and Synthesis of Molecular Sensors and Probes

The thiol group is a well-established anchor for the immobilization of molecules onto gold surfaces, which is a common strategy in the development of chemical sensors. A self-assembled monolayer of this compound on a gold electrode could serve as a modifiable platform for sensing applications.

The methoxy group at the terminus of the molecule could be chemically modified to introduce a specific recognition element, such as a receptor for a particular analyte. The binding of the analyte to this receptor would then cause a change in the properties of the monolayer, such as its thickness, capacitance, or resistance, which could be detected electrochemically.

Furthermore, isothiocyanates, which are chemically related to thiols, have been explored as molecular probes. The reactive nature of the isothiocyanate group allows for its covalent attachment to target molecules, including proteins. While this compound is not an isothiocyanate, its synthesis could be a stepping stone towards creating such probes where the methoxy group might influence solubility or other properties.

| Sensor Component | Role of this compound | Potential Detection Mechanism |

| Transducer Surface | Thiol group for self-assembly on a gold surface. | Electrochemical (e.g., impedance spectroscopy), Optical (e.g., surface plasmon resonance) |

| Recognition Element | Methoxy group as a site for further functionalization with a receptor. | Change in signal upon analyte binding to the receptor. |

| Molecular Probe | Potential precursor for a functionalized probe. | Covalent labeling of target molecules. |

Biochemical and Chemoreception Research Mechanistic Focus

Chemical Interactions with Biological Thiols and Cysteine Residues

The reactivity of the thiol group in 6-Methoxyhexane-1-thiol dictates its chemical behavior in a biological environment, particularly its interactions with endogenous thiols like cysteine residues in proteins.

The primary mechanism of interaction between this compound and biological macromolecules often involves the formation of covalent adducts. The thiol group (-SH) is a potent nucleophile and can react with electrophilic sites on proteins. However, for adduct formation to occur with cysteine residues, an oxidation step is typically required to form a more reactive species.

In the presence of oxidizing agents, this compound can be converted to a sulfenic acid (-SOH), sulfinic acid (-SO2H), or sulfonic acid (-SO3H). These oxidized sulfur species are highly reactive towards other thiol groups. Alternatively, the thiol can be targeted by electrophilic agents, but its direct covalent binding to cysteine residues often proceeds through disulfide bond formation.

Disulfide exchange is a crucial reaction for this compound in a biological context. This reaction involves the cleavage of a disulfide bond and the formation of a new one. The general mechanism can be represented as:

R₁-S-S-R₂ + R₃-SH ⇌ R₁-S-S-R₃ + R₂-SH

Where R₁-S-S-R₂ represents a disulfide bond in a biological molecule (e.g., in a protein between two cysteine residues), and R₃-SH represents this compound. This thiol-disulfide interchange is a reversible process, and the equilibrium position depends on the redox potential and the relative concentrations of the reactants and products.

Studies using biological mimics have demonstrated that the thiol group of compounds like this compound can readily participate in such exchange reactions with molecules like glutathione, a key antioxidant in the body.

Enzymatic Transformations of Alkyl Thiols and Related Compounds

Enzymes play a critical role in the metabolism and transformation of xenobiotic thiols, including this compound.

The carbon-sulfur (C-S) bond in certain sulfur-containing compounds can be cleaved by enzymes known as C-S β-lyases. These enzymes are involved in the metabolism of cysteine conjugates. While direct studies on this compound may be limited, the activity of C-S β-lyases on analogous S-substituted cysteine derivatives provides a model for its potential biotransformation.

The general reaction catalyzed by C-S β-lyase involves the cleavage of the C-S bond, leading to the formation of a thiol, pyruvate, and ammonia. For a cysteine conjugate of a xenobiotic, this pathway can lead to the release of a reactive thiol.

Lipases are enzymes that catalyze the hydrolysis of fats (lipids). However, their catalytic activity extends to a wide range of other reactions, including the resolution of racemic mixtures and the transformation of various functional groups. In the context of thiol derivatives, lipases can be employed for enantioselective acylation or deacylation reactions.

For a molecule like this compound, which is chiral, lipase-catalyzed transformations could be used to separate enantiomers by selectively acylating one enantiomer, allowing for the isolation of the other. The efficiency of such biotransformations depends on the specific lipase (B570770) used and the reaction conditions.

Mechanistic Studies of Olfactory Receptor Binding and Signal Transduction

The perception of odor from volatile sulfur compounds like this compound is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium.

The binding of an odorant molecule to an OR, which is a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This change activates a cascade of intracellular events, starting with the activation of a G-protein (typically Gαolf in olfactory neurons). The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain for the perception of smell. The specific ORs that bind to this compound and the precise molecular interactions that determine its characteristic odor are areas of ongoing research.

Investigation of Structure-Odorant Receptor Interactions

The interaction between an odorant molecule and an olfactory receptor is a highly specific event that forms the basis of the combinatorial code of smell, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. nih.govnih.gov For sulfur-containing compounds like thiols, research has pointed towards unique mechanisms of receptor activation.

Volatile sulfur compounds (VSCs) are known for being powerful odorants, detectable by humans and other animals at extremely low concentrations. acs.orgresearchgate.net The thiol group (-SH) is a key functional feature that dictates the interaction with specific olfactory receptors. Research on various thiols and other sulfur-containing molecules has revealed that their potent odor is linked to their ability to interact strongly with ORs. researchgate.net

A significant finding in the study of thiol chemoreception is the role of metal ions as cofactors. Studies on the mouse olfactory receptor MOR244-3, which responds robustly to the potent sulfur-containing semiochemical (methylthio)methanethiol (MTMT), have demonstrated that the presence of copper ions (Cu²⁺) is essential for receptor activation at very low concentrations. acs.orgresearchgate.net The thiol and thioether groups in MTMT are thought to chelate the copper ion, forming a complex that is then recognized by the receptor. acs.orgresearchgate.net This activation can be abolished by the use of a copper-chelating agent, highlighting the critical role of the metal ion in the odorant-receptor interaction. acs.orgresearchgate.net Given that this compound possesses a thiol group, it is plausible that its interaction with specific ORs could also be mediated or enhanced by the presence of metal ions.

Antagonism at the receptor level is another important aspect of chemoreception. Some odorant molecules can act as antagonists, binding to a receptor without activating it and thereby blocking an agonist from binding and eliciting a response. nih.govnih.gov For example, β-ionone has been identified as an antagonist for human olfactory receptors that respond to sulfurous malodors like methanethiol (B179389) and hydrogen sulfide (B99878), effectively reducing their perceived intensity and unpleasantness. nih.gov This suggests that the perceived smell of a compound like this compound could be modulated by the presence of other odorants in a mixture through competitive interactions at the receptor site.

| Research Finding | Subject of Study | Implication for this compound | Citation |

| Requirement of Copper for Receptor Activation | Mouse Olfactory Receptor MOR244-3 and (methylthio)methanethiol (MTMT) | The thiol group may interact with metal cofactors to activate specific olfactory receptors. | acs.orgresearchgate.net |

| Odor Perception and Carbon Chain Length | Various thiols in non-human primates | The hexane (B92381) backbone influences its detection threshold and receptor specificity. | acs.orgresearchgate.net |

| Antagonism at Olfactory Receptors | Human ORs for methanethiol and hydrogen sulfide with β-ionone | The perceived odor could be reduced by antagonist compounds that compete for the same receptor. | nih.gov |

| Combinatorial Receptor Activation | General principle of olfaction | It likely activates a specific combination of olfactory receptors, contributing to its unique odor profile. | nih.govnih.gov |

Computational Modeling of Chemoreception Pathways

Computational modeling has become an invaluable tool for exploring the complex landscape of odorant-receptor interactions and predicting the activity of novel odorants. semanticscholar.orgelifesciences.org These in silico approaches allow researchers to investigate the structural features of both the odorant and the receptor that govern binding and activation, providing insights that can be difficult to obtain through experimental methods alone.

One common approach involves developing quantitative structure-activity relationship (QSAR) models. These models aim to correlate the physicochemical properties of a set of molecules with their biological activity, such as their ability to activate a specific olfactory receptor. semanticscholar.org For a compound like this compound, a QSAR model would analyze properties derived from its structure—such as size, shape, hydrophobicity, and electronic properties of the thiol and methoxy (B1213986) groups—to predict its interaction with a panel of ORs. The presence of sulfur atoms and molecular complexity have been shown to be significant predictors of perceived odor qualities like unpleasantness or pleasantness. biorxiv.org

Another powerful computational technique is molecular docking. This method predicts the preferred orientation of a ligand (the odorant) when bound to a receptor to form a stable complex. elifesciences.org Given the three-dimensional structure of an olfactory receptor (which can often be predicted through homology modeling based on related G protein-coupled receptors), docking simulations can be used to model how this compound might fit into the receptor's binding pocket. semanticscholar.orgelifesciences.org These simulations can identify key amino acid residues in the receptor that form hydrogen bonds, van der Waals interactions, or, in the case of thiols, potential coordination with a metal cofactor. acs.orgelifesciences.org

More advanced computational pipelines can optimize molecular descriptors for specific receptors to predict novel ligands from large chemical libraries. elifesciences.org By training algorithms with data from known odorants and their corresponding receptor responses, these models can effectively screen for new molecules that are likely to activate a particular receptor. elifesciences.org Such models have shown that structural shape features are highly important for receptor-odor interactions. elifesciences.org While specific computational studies on this compound are not widely published, these established methodologies provide a clear framework for how its chemoreception pathway could be investigated computationally. The goal of such modeling would be to understand the "combinatorial code" for this specific molecule and predict its odor character based on its pattern of receptor activation. semanticscholar.org

Environmental Chemical Studies and Structure Environmental Fate Relationships

Assessment of Structural Alerts for Persistence and Bioaccumulation Potential

The persistence and bioaccumulation potential of a chemical are key indicators of its potential environmental risk. Structural alerts are molecular features that suggest a substance may be persistent, bioaccumulative, or toxic (PBT).

Persistence:

The persistence of 6-Methoxyhexane-1-thiol in the environment is primarily determined by its susceptibility to degradation processes. The linear hexane (B92381) backbone is generally expected to be biodegradable. Aerobic degradation of n-alkanes is a well-documented process initiated by monooxygenase enzymes that introduce an oxygen atom, leading to the formation of an alcohol, which is subsequently oxidized to an aldehyde and a fatty acid. frontiersin.org The presence of the thiol and methoxy (B1213986) groups, however, can influence the rate and pathway of degradation.

Bioaccumulation Potential:

The bioaccumulation potential of a chemical is often correlated with its octanol-water partition coefficient (Log K_ow_ or LogP), which measures its lipophilicity. A high LogP value (typically > 3) suggests a tendency to partition into the fatty tissues of organisms.

For the structural analogue, hexane-1-thiol, the predicted LogP is approximately 2.95 to 3.65. daneshyari.com The introduction of a methoxy group is expected to slightly decrease the lipophilicity and therefore the LogP value, as the oxygen atom can participate in hydrogen bonding with water. This would suggest a moderate potential for bioaccumulation.

Below is an interactive data table summarizing the predicted physicochemical properties of hexane-1-thiol, which serves as a baseline for assessing this compound.

Based on these structural considerations, this compound is not expected to trigger strong alerts for both high persistence and high bioaccumulation potential.

Studies on Environmental Degradation Pathways (e.g., Oxidation, Biodegradation)

The degradation of this compound in the environment is anticipated to proceed through several pathways, primarily driven by microbial activity and chemical oxidation.

Biodegradation:

Microbial degradation is a key process for the removal of organic compounds from the environment. For this compound, two primary sites for microbial attack are the n-hexane chain and the functional groups.

Alkane Backbone Degradation: Under aerobic conditions, the terminal methyl group of the hexane chain can be oxidized by monooxygenases to a primary alcohol. This is followed by further oxidation to an aldehyde and then to a carboxylic acid, which can enter the beta-oxidation pathway for fatty acids. frontiersin.org Anaerobic degradation of n-alkanes is also known to occur, often initiated by the addition of fumarate (B1241708) to the alkane. nih.gov

Thiol Group Oxidation: The thiol group is susceptible to microbial oxidation. The initial step often involves the oxidation of the thiol to a sulfenic acid (R-SOH), which is a highly reactive intermediate. This can then be further oxidized to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H). umweltbundesamt.de

Ether Linkage Cleavage: The methoxy group presents an ether linkage that can be cleaved by specific microorganisms. For instance, some strains of Pseudonocardia can degrade ether pollutants. nih.gov The cleavage of the ether bond in this compound would likely yield methanol (B129727) and 6-hydroxyhexane-1-thiol, both of which are generally more readily biodegradable.

Oxidation:

In addition to biodegradation, chemical oxidation can contribute to the degradation of this compound. The thiol group is particularly susceptible to oxidation by various environmental oxidants. epa.gov This can lead to the formation of disulfides (R-S-S-R) through the coupling of two thiol molecules. researchgate.net Further oxidation can lead to the formation of the same sulfur-containing acids as in microbial oxidation. The rate of thiol oxidation can be influenced by factors such as pH and the presence of metal ions. nih.gov

The potential degradation products of this compound are summarized in the table below.

Modeling of Environmental Partitioning and Transport